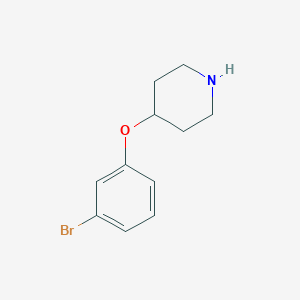

4-(3-Bromophenoxy)piperidine

Description

BenchChem offers high-quality 4-(3-Bromophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenoxy)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKNLUCMGQUPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(3-Bromophenoxy)piperidine CAS number and molecular identifiers

A Comprehensive Technical Guide to 4-(3-Bromophenoxy)piperidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of 4-(3-Bromophenoxy)piperidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its core molecular identifiers, physicochemical properties, a validated synthetic protocol, analytical characterization methods, and known applications. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for strategic application in their research endeavors. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and understanding the synthesis and properties of functionalized derivatives like this one is critical for the development of novel therapeutics.[1][2][3]

Molecular Identity and Physicochemical Properties

4-(3-Bromophenoxy)piperidine is a substituted piperidine derivative. The presence of a bromine atom on the phenoxy ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in organic synthesis. Its core identifiers and properties are summarized below.

Molecular Identifiers

A clear and unambiguous identification of a chemical compound is foundational for scientific research. The following table consolidates the key molecular identifiers for 4-(3-Bromophenoxy)piperidine and its commonly used hydrochloride salt.

| Identifier | 4-(3-Bromophenoxy)piperidine (Free Base) | 4-(3-Bromophenoxy)piperidine HCl | Source |

| CAS Number | Not explicitly found, inferred from HCl salt | 1072944-50-3 | |

| IUPAC Name | 4-(3-bromophenoxy)piperidine | 3-bromophenyl 4-piperidinyl ether hydrochloride | [4] |

| Chemical Formula | C₁₁H₁₄BrNO | C₁₁H₁₅BrClNO | [4] |

| Molecular Weight | 256.14 g/mol | 292.60 g/mol | |

| Canonical SMILES | C1CNCCC1OC2=CC(=CC=C2)Br | C1CNCCC1OC2=CC(=CC=C2)Br.Cl | [4] |

| InChI Key | MRKNLUCMGQUPLZ-UHFFFAOYSA-N | HYIUFMKPWZFLKE-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.

| Property | Value | Notes |

| Physical Form | Solid | Data for the hydrochloride salt. |

| Purity | Typically ≥98% | As supplied by commercial vendors. |

| Storage Conditions | Room temperature, under inert atmosphere | Recommended for the hydrochloride salt to ensure stability. |

| Predicted XlogP | 2.7 | A measure of lipophilicity, calculated for the free base.[4] |

Chemical Structure and Synthesis

The structural arrangement of 4-(3-Bromophenoxy)piperidine is central to its utility. The diagram below illustrates the core structure.

Caption: Chemical structure of 4-(3-Bromophenoxy)piperidine.

Synthetic Pathway: Williamson Ether Synthesis

A common and reliable method for preparing aryl ethers such as 4-(3-Bromophenoxy)piperidine is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol followed by nucleophilic substitution with an alkyl or aryl halide. In this case, 4-hydroxypiperidine (often N-protected) reacts with 1,3-dibromobenzene.

The workflow for this synthesis is outlined below. The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is a standard strategy to prevent side reactions and improve handling of the intermediate.

Caption: General workflow for the synthesis of 4-(3-Bromophenoxy)piperidine.

Detailed Experimental Protocol

This protocol is a representative example based on standard organic synthesis procedures and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in DMF dropwise at 0 °C.

-

Rationale: Sodium hydride is a strong base that deprotonates the hydroxyl group of the piperidine to form a reactive alkoxide nucleophile. The reaction is performed at 0 °C to control the exothermic reaction.

-

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

-

Add a solution of 1,3-dibromobenzene (1.1 eq.) in DMF to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.

Step 2: Deprotection to 4-(3-Bromophenoxy)piperidine

-

Dissolve the purified tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

-

Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine of the piperidine ring.

-

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo to remove excess TFA and DCM.

-

Dissolve the residue in DCM and neutralize by washing with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(3-Bromophenoxy)piperidine, as the free base. For the hydrochloride salt, the free base can be dissolved in an appropriate solvent (e.g., ether) and treated with HCl.

Applications in Medicinal Chemistry

The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and serve as a scaffold for three-dimensional molecular diversity.[2][3][5] 4-(3-Bromophenoxy)piperidine is a valuable building block for creating analogs of biologically active compounds. Its derivatives have been explored in various therapeutic areas.

-

Scaffold for Drug Candidates: The core structure is used as a starting point for the synthesis of more complex molecules targeting a range of biological entities.[3] The piperidine nitrogen can be functionalized, and the bromo-aromatic ring can undergo further reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to build molecular complexity.

-

Neurological and Psychiatric Disorders: Piperidine derivatives are widely used in the development of drugs targeting the central nervous system (CNS), including antipsychotics, analgesics, and treatments for neurodegenerative diseases like Alzheimer's.[1][3]

-

Anticancer Agents: The development of novel kinase inhibitors and other anticancer agents often incorporates heterocyclic scaffolds like piperidine to optimize binding and cellular permeability.[5][6][7]

Safety, Handling, and Storage

As a laboratory chemical, 4-(3-Bromophenoxy)piperidine and its derivatives must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from analogous structures and the parent piperidine molecule provide guidance.

-

Hazard Identification: Based on related compounds, it is classified as causing skin and eye irritation and may cause respiratory irritation.[8][9]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[8][9][10]

-

Response:

-

IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice.[9]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9]

-

Conclusion

4-(3-Bromophenoxy)piperidine is a strategically important synthetic intermediate. Its bifunctional nature—a nucleophilic piperidine nitrogen and a reactive brominated aryl ring—offers chemists a versatile platform for library synthesis and lead optimization in drug discovery programs. The synthetic routes are well-established, and its utility is underscored by the prevalence of the piperidine scaffold in modern pharmaceuticals. Proper handling and storage are essential to ensure safety and compound integrity.

References

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

CAS 1335523-82-4 (S)-3-(4-Bromophenyl)piperidine C11H14BrN. Kanal Chemical. [Link]

-

4-(3-Phenylphenoxy)piperidine. PubChem, National Institutes of Health. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health (PMC). [Link]

- New 4 - substituted piperidines.

-

Synthesis of 4-(3-chlorophenoxy)piperidine. PrepChem.com. [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. [Link]

-

4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO). PubChemLite. [Link]

-

Synthesis of piperidine appended benzophenone analogs via amide linkage... ResearchGate. [Link]

-

New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Piperidine (Compound). Exposome-Explorer - IARC. [Link]

-

Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]

-

piperidine, 110-89-4. The Good Scents Company. [Link]

-

1-boc-4-(3-bromophenoxy)piperidine (C16H22BrNO3). PubChemLite. [Link]

-

4-(3-Methoxyphenoxy)piperidin-1-ium. PubChem, National Institutes of Health. [Link]

-

4-(3-chlorophenoxy)piperidine (C11H14ClNO). PubChemLite. [Link]

-

1,3-Bis(4-piperidinyl)propane. PubChem, National Institutes of Health. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. PubChemLite - 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 5. technologynetworks.com [technologynetworks.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Page loading... [guidechem.com]

- 10. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Solubility Profile of 4-(3-Bromophenoxy)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This in-depth technical guide focuses on 4-(3-Bromophenoxy)piperidine, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document serves as a comprehensive roadmap for researchers to systematically determine and understand its solubility profile. It provides a robust framework for experimental design, detailing methodologies from the foundational shake-flask method to more advanced spectroscopic techniques. Beyond mere protocols, this guide elucidates the underlying physicochemical principles, enabling scientists to interpret solubility data in the context of solvent properties and intermolecular forces. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for successful drug development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity from discovery to a marketed drug is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a paramount factor.[1][2][3] Poor solubility can lead to a cascade of developmental hurdles, including difficulties in formulation, reduced absorption, and ultimately, low bioavailability, which can compromise therapeutic efficacy.[3][4] Therefore, a thorough understanding of a compound's solubility in a range of solvents is not merely a data-gathering exercise; it is a fundamental necessity for informed decision-making throughout the drug development process.[3][4]

Early-stage solubility screening allows for the timely identification of potential liabilities, guiding lead optimization and formulation strategies.[3][4] For a molecule like 4-(3-Bromophenoxy)piperidine, which incorporates both a polar piperidine ring and a more nonpolar bromophenoxy group, its solubility behavior is expected to be highly dependent on the nature of the solvent. This guide provides the necessary theoretical background and practical protocols to comprehensively map the solubility profile of this compound.

Physicochemical Properties of 4-(3-Bromophenoxy)piperidine: A Predictive Analysis

-

The Piperidine Moiety: Piperidine itself is a colorless liquid that is miscible with water and a wide range of organic solvents, including ethanol and ether. This miscibility is attributed to its ability to act as a hydrogen bond acceptor (via the nitrogen lone pair) and donor (via the N-H bond). The nitrogen atom also imparts basicity to the molecule, with the pKa of its conjugate acid being approximately 11.2.[5] This suggests that 4-(3-Bromophenoxy)piperidine will exhibit some degree of solubility in polar protic solvents.

-

The 3-Bromophenoxy Group: The presence of the aromatic ring and the bromine atom introduces significant nonpolar character to the molecule. This will likely enhance its solubility in nonpolar and moderately polar aprotic solvents. The ether linkage provides an additional hydrogen bond acceptor site.

Overall Molecular Profile: 4-(3-Bromophenoxy)piperidine is a moderately polar molecule with both hydrogen bond donor and acceptor capabilities. Its solubility will be a balance between the polar piperidine ring and the nonpolar bromophenoxy substituent. It is expected to be more soluble in solvents that can engage in hydrogen bonding and have a moderate polarity.

Experimental Determination of Solubility: Methodologies and Protocols

A systematic approach to determining the solubility of 4-(3-Bromophenoxy)piperidine is essential for generating reliable data. The following section details established methodologies, from the gold-standard shake-flask method to higher-throughput techniques.

The Shake-Flask Method: A Foundational Approach

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot.

Protocol for Shake-Flask Solubility Determination:

-

Preparation: To a series of glass vials, add an excess amount of solid 4-(3-Bromophenoxy)piperidine (enough to ensure undissolved solid remains at equilibrium).

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Analyze the concentration of 4-(3-Bromophenoxy)piperidine in the filtrate using a suitable analytical technique, such as gravimetric analysis, UV-Vis spectroscopy, or HPLC.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Quantification Techniques

Gravimetric analysis is a straightforward and accurate method for determining the concentration of a dissolved solid.[7][8][9][10]

Protocol for Gravimetric Quantification:

-

Weighing: Accurately weigh a clean, dry evaporating dish.

-

Aliquot Transfer: Pipette a precise volume of the filtered supernatant into the pre-weighed dish.

-

Evaporation: Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

Drying: Dry the residue to a constant weight in a vacuum oven.

-

Final Weighing: Cool the dish in a desiccator and weigh it accurately.

-

Calculation: The difference between the final and initial weights of the dish gives the mass of the dissolved solute.

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid and sensitive method of quantification.[11][12]

Protocol for UV-Vis Quantification:

-

Calibration Curve: Prepare a series of standard solutions of 4-(3-Bromophenoxy)piperidine of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Dilute the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration in the saturated solution.

HPLC is a highly specific and sensitive technique suitable for a wide range of compounds and is often the method of choice for complex mixtures or when high accuracy is required.[11][13]

Protocol for HPLC Quantification:

-

Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for 4-(3-Bromophenoxy)piperidine.

-

Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the filtered supernatant (appropriately diluted if necessary) into the HPLC system.

-

Calculation: Determine the concentration of the sample from the peak area using the calibration curve.

Expected Solubility Profile and Discussion

While experimental data needs to be generated, a qualitative solubility profile can be predicted based on the principles of "like dissolves like".

Table 1: Predicted Solubility of 4-(3-Bromophenoxy)piperidine in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar bromophenoxy group will contribute to solubility, but the polar piperidine ring will limit it. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can accept hydrogen bonds and have a polarity that can accommodate both the polar and nonpolar regions of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the piperidine moiety. |

Discussion of Influencing Factors:

-

Polarity: A solvent's polarity will play a crucial role. Solvents with moderate polarity are likely to be most effective at solvating both the polar and nonpolar parts of the molecule.

-

Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding will significantly impact solubility.[14] Protic solvents and aprotic solvents that are good hydrogen bond acceptors are expected to be good solvents.

-

Dielectric Constant: Solvents with a higher dielectric constant can better stabilize the solute's dipole moment, potentially leading to higher solubility.[14]

Diagram of Factors Influencing Solubility:

Caption: Interplay of solute and solvent properties governing solubility.

Safety Precautions

When handling 4-(3-Bromophenoxy)piperidine and organic solvents, appropriate safety measures must be taken. While a specific Safety Data Sheet (SDS) for the title compound was not found, the SDS for related piperidine compounds indicates that they can be flammable, toxic, and corrosive.[15][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: All experimental work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[16][18]

Conclusion

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(3-Bromophenoxy)piperidine in organic solvents. By following the detailed protocols for the shake-flask method and employing appropriate analytical techniques, researchers can generate the critical data needed to advance their drug development programs. A thorough understanding of the interplay between the physicochemical properties of the solute and the solvent is paramount for interpreting these results and making informed decisions in synthesis, purification, and formulation.

References

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 1-10. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Fako, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

- Unknown. (n.d.). Determination of Solubility by Gravimetric Method.

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Wilson, E. R., et al. (2023). Correlation of Dielectric Properties with Structure and H-Bonding for Liquids. The Journal of Physical Chemistry C, 127(38), 19289–19298. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Nikolakakis, I., et al. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from a pharmaceutical technology resource.

-

Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Phenylphenoxy)piperidine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from a university chemistry department resource.

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Methoxyphenoxy)piperidin-1-ium. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. ijnrd.org [ijnrd.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 13. improvedpharma.com [improvedpharma.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. carlroth.com [carlroth.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. chemos.de [chemos.de]

- 18. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 4-(3-Bromophenoxy)piperidine

Introduction: Contextualizing 4-(3-Bromophenoxy)piperidine

In the landscape of modern drug discovery and development, the piperidine moiety is a cornerstone of molecular design.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to parent molecules. 4-(3-Bromophenoxy)piperidine emerges as a significant synthetic intermediate or building block in this context.[3] The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the piperidine and phenoxy groups contribute to the overall structural and electronic properties of potential drug candidates.

Given its role as a foundational component in the synthesis of more complex, biologically active molecules, the unambiguous confirmation of its molecular formula and weight is a non-negotiable prerequisite for any research or development endeavor. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously characterize 4-(3-Bromophenoxy)piperidine, ensuring the integrity of subsequent experimental work. We will delve into the theoretical underpinnings and provide field-proven, validated protocols for its complete analysis.

Core Molecular Properties

A precise understanding of a molecule begins with its fundamental quantitative descriptors. For 4-(3-Bromophenoxy)piperidine, these core properties are summarized below. It is crucial to distinguish between average molecular weight (calculated using the weighted average of natural isotopic abundances) and monoisotopic mass (calculated using the mass of the most abundant isotope for each element). The latter is particularly critical in high-resolution mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄BrNO | [4] |

| Average Molecular Weight | 256.14 g/mol | [5] |

| Monoisotopic Mass | 255.0259 Da | [4][6] |

| [M+H]⁺ (Protonated) Exact Mass | 256.0332 Da | [4][6] |

Analytical Strategy: A Multi-Technique Approach for Unambiguous Identification

Confident structural and formula assignment is never reliant on a single analytical technique. Instead, a robust, self-validating system is created by integrating data from orthogonal methods. Each technique provides a unique piece of the puzzle, and their collective agreement constitutes the highest standard of evidence. This guide focuses on a tripartite strategy involving High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).

The logical workflow for this integrated analysis is depicted below.

Caption: Integrated workflow for formula and structure confirmation.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Determination

HRMS is the most powerful technique for determining the elemental composition of a small molecule.[7][8] Unlike low-resolution mass spectrometers that provide nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places.[9] This precision is sufficient to differentiate between compounds that have the same nominal mass but different elemental formulas.

Causality Behind HRMS:

The power of HRMS lies in the concept of the "mass defect." Each isotope has a precise mass that is not an integer (with the exception of ¹²C, which is defined as 12.0000 Da).[9] For example, the mass of ¹H is 1.0078 Da, ¹⁴N is 14.0031 Da, and ¹⁶O is 15.9949 Da. By measuring the mass of an ion with high precision (e.g., within 5 ppm), software algorithms can calculate the limited number of elemental combinations (C, H, N, O, Br) that could result in that specific mass, thereby determining the molecular formula.[10][11]

The Bromine Isotopic Signature: A Critical Confirmation

A key validating feature for 4-(3-Bromophenoxy)piperidine is the characteristic isotopic pattern of bromine.[12] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in almost a 1:1 natural abundance (50.7% and 49.3%, respectively).[13][14] Consequently, the mass spectrum will exhibit two distinct peaks for the molecular ion: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), separated by two m/z units and having nearly equal intensity.[13][14][15] The observation of this 1:1 doublet is definitive evidence for the presence of a single bromine atom in the molecule.[13]

Detailed Experimental Protocol: HRMS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 4-(3-Bromophenoxy)piperidine.

-

Dissolve in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting efficient protonation in positive ion mode.

-

-

Instrumentation & Calibration:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Calibrate the instrument immediately prior to the analysis using a certified calibration standard mixture to ensure mass accuracy below 5 ppm.

-

Set the ionization source to Electrospray Ionization (ESI) in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data in full scan mode over a mass range of m/z 100-500.

-

Ensure the resolving power is set to a minimum of 60,000 to achieve the necessary mass accuracy.

-

-

Data Analysis:

-

Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

-

Confirm the presence of the M+2 peak at an m/z value two units higher and with approximately the same intensity.

-

Use the instrument's software to calculate the elemental composition for the measured exact mass of the [M+H]⁺ ion (e.g., 256.0332 Da). The software should return C₁₁H₁₅BrNO as the only plausible formula within a 5 ppm mass tolerance.

-

| Parameter | Theoretical Value | Expected Experimental Value |

| [M+H]⁺ Exact Mass | 256.0332 Da | 256.0332 ± 0.0013 Da (at 5 ppm) |

| [M+2+H]⁺ Exact Mass | 258.0311 Da | 258.0311 ± 0.0013 Da (at 5 ppm) |

| Intensity Ratio (M+ / M+2) | ~1:1 | ~1:1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Molecular Skeleton

While HRMS provides the formula, NMR spectroscopy validates the structure's connectivity, confirming that the atoms are arranged as 4-(3-Bromophenoxy)piperidine.[16][17] It provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Causality Behind NMR:

NMR exploits the magnetic properties of atomic nuclei.[16] When placed in a strong magnetic field, nuclei can absorb radiofrequency energy at specific frequencies. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment, allowing differentiation between atoms in different parts of the molecule.[16] Furthermore, interactions between neighboring nuclei (spin-spin coupling) cause signals to split, providing direct evidence of atomic connectivity.[16]

Detailed Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(3-Bromophenoxy)piperidine.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (though modern spectrometers often reference the residual solvent peak).

-

-

Instrumentation:

-

Use a Fourier-transform NMR spectrometer with a field strength of at least 400 MHz for ¹H. Higher field strengths provide better signal dispersion and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, many more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Analysis:

-

¹H NMR:

-

Chemical Shift: Correlate the observed chemical shifts with expected values for aromatic, ether-linked, and aliphatic protons.

-

Integration: The area under each peak should be proportional to the number of protons it represents. Verify that the integration corresponds to the 14 protons in the formula.

-

Coupling Patterns: Analyze the splitting patterns (e.g., doublets, triplets) to confirm the connectivity between adjacent protons.

-

-

¹³C NMR:

-

Count the number of distinct signals. For 4-(3-Bromophenoxy)piperidine, 11 distinct carbon signals are expected due to the molecule's symmetry. This count directly validates the carbon backbone of the proposed formula.

-

-

Elemental Analysis (EA): The Classical Verification

Elemental analysis, or combustion analysis, is a classic technique that provides the mass percentage of carbon, hydrogen, and nitrogen in a compound. By comparing the experimentally determined percentages with the theoretical values calculated from the proposed formula, one can gain further confidence in the assignment.

Causality Behind EA:

The method involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. From the amounts of these gases, the original mass percentages of C, H, and N in the sample are calculated.

Detailed Experimental Protocol: Elemental Analysis

-

Sample Preparation:

-

Ensure the sample is meticulously dried to remove any residual solvent or water, which would artificially inflate the hydrogen and carbon content.

-

Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule.

-

-

Instrumentation:

-

Use a commercial CHN elemental analyzer.

-

Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).

-

-

Analysis:

-

The sample is dropped into a high-temperature combustion furnace (~900-1000 °C).

-

The resulting gases are passed through a reduction furnace to convert nitrogen oxides to N₂ gas.

-

The gas mixture (CO₂, H₂O, N₂, and He carrier gas) is separated, and the concentration of each is measured by thermal conductivity detection.

-

-

Data Analysis:

-

The instrument's software calculates the weight percentages of C, H, and N.

-

Compare the experimental results to the theoretical values. A good result will typically be within ±0.4% of the theoretical value.

-

| Element | Theoretical % (for C₁₁H₁₄BrNO) | Expected Experimental % |

| Carbon (C) | 51.58% | 51.58 ± 0.4% |

| Hydrogen (H) | 5.51% | 5.51 ± 0.4% |

| Nitrogen (N) | 5.47% | 5.47 ± 0.4% |

Conclusion

The definitive characterization of a key synthetic intermediate like 4-(3-Bromophenoxy)piperidine is paramount for the integrity of any drug discovery program. Relying on a single analytical technique is insufficient. By adopting an integrated, multi-technique approach, a self-validating system of evidence is constructed. High-Resolution Mass Spectrometry establishes the precise elemental formula and confirms the presence of bromine through its unique isotopic signature. NMR spectroscopy validates the structural framework and connectivity of the atoms. Finally, Elemental Analysis provides a classical, quantitative confirmation of the elemental ratios. The convergence of data from these three orthogonal methods provides the highest possible confidence in the assigned molecular formula (C₁₁H₁₄BrNO) and molecular weight (256.14 g/mol ), ensuring a solid foundation for subsequent research and development.

References

-

PubChemLite. 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO). [Online] Available at: [Link]

-

PubChem. 4-(3-Piperidinopropoxy)phenylmagnesium bromide. [Online] Available at: [Link]

-

PubChem. 4-(3-Phenylphenoxy)piperidine. [Online] Available at: [Link]

-

PubChemLite. 4-(4-bromophenoxy)piperidine (C11H14BrNO). [Online] Available at: [Link]

-

Britannica. Bromine. [Online] Available at: [Link]

-

Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Online] Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Online] Available at: [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. [Online] Available at: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Online] Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. YouTube. [Online] Available at: [Link]

-

OpenOChem Learn. Interpreting ¹H NMR Spectra. [Online] Available at: [Link]

-

Chemguide. The M+2 peak in mass spectra. [Online] Available at: [Link]

-

Chemistry LibreTexts. Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Online] Available at: [Link]

-

Sharma, V., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Online] Available at: [Link]

-

Bristow, A. W. T., & Webb, K. S. (2003). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Online] Available at: [Link]

-

Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. NIH National Center for Biotechnology Information. [Online] Available at: [Link]

-

Chemistry LibreTexts. Other Important Isotopes- Br and Cl. [Online] Available at: [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Online] Available at: [Link]

-

University of Colorado Boulder. Elements With More Abundant Heavy Isotopes. [Online] Available at: [Link]

-

Professor Dave Explains. (2016). Practice Problem: Assigning Molecular Structure From an NMR Spectrum. YouTube. [Online] Available at: [Link]

-

OSTI.gov. Quantitative determination of bromine-labelled organic compounds by XRF. [Online] Available at: [Link]

-

OChem Academy. (2019). Formula determination by high resolution mass spectrometry. YouTube. [Online] Available at: [Link]

-

Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Online] Available at: [Link]

-

NCERT. Tests for Functional Groups in Organic Compounds. [Online] Available at: [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Online] Available at: [Link]

-

ResearchGate. Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry Status and needs. [Online] Available at: [Link]

-

Wikipedia. Piperidine. [Online] Available at: [Link]

-

PubChem. Piperidin-4-ol. [Online] Available at: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 5. molcore.com [molcore.com]

- 6. PubChemLite - 4-(4-bromophenoxy)piperidine (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 4-(3-Bromophenoxy)piperidine from raw materials

Application Notes and Protocols

Topic: Synthesis Protocols for 4-(3-Bromophenoxy)piperidine from Raw Materials

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmacologically active agents targeting a range of receptors and enzymes. 4-(3-Bromophenoxy)piperidine, in particular, serves as a crucial building block for synthesizing novel therapeutics, with the bromine atom providing a versatile handle for further chemical modification via cross-coupling reactions. This document provides a detailed guide for the synthesis of 4-(3-Bromophenoxy)piperidine, focusing on two robust and widely applicable protocols starting from commercially available raw materials. We present a comparative analysis of a modified Williamson ether synthesis and a Mitsunobu reaction, offering researchers the flexibility to choose a method based on available reagents, scalability, and specific experimental constraints. The protocols include a critical N-Boc protection strategy and a final deprotection step, ensuring high yields and purity of the target compound.

Introduction: Strategic Importance and Synthetic Overview

The piperidine ring is a cornerstone motif in drug discovery, and its substitution at the 4-position with an aryloxy group creates a class of compounds with significant therapeutic potential.[1] The title compound, 4-(3-Bromophenoxy)piperidine, is a valuable intermediate. The 3-bromo substituent is not merely a placeholder; it is a key functional group for late-stage diversification, enabling the introduction of various moieties through palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[2][3][4]

Synthesizing this molecule efficiently requires a strategy that addresses the nucleophilicity of both the piperidine nitrogen and the oxygen of the hydroxyl group. A direct reaction between 4-hydroxypiperidine and a 3-bromoaryl halide would lead to a mixture of O-arylated and N-arylated products, complicating purification and reducing the yield of the desired isomer.

Therefore, a robust synthesis employs a protecting group strategy. The piperidine nitrogen is temporarily masked, most commonly with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic or neutral conditions of C-O bond formation but can be cleanly removed in a final acidic step.[5][6]

This guide details two primary pathways for the key C-O bond-forming step, starting from N-Boc-4-hydroxypiperidine and 3-bromophenol:

-

Protocol A: Base-Promoted SNAr (Williamson-type) Synthesis

-

Protocol B: Mitsunobu Reaction

Both routes converge on the intermediate, tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate, which is then deprotected to yield the final product.

Caption: Overall synthetic workflow for 4-(3-Bromophenoxy)piperidine.

The Imperative of N-Protection: Causality in Experimental Design

The secondary amine of the piperidine ring (pKa ~11.2) is a potent nucleophile, often more so than the hydroxyl group at the 4-position. In base-catalyzed reactions like the Williamson ether synthesis, the alkoxide of 4-hydroxypiperidine is in equilibrium with the neutral amine. Any direct attempt at N-arylation through reactions like the Ullmann condensation or Buchwald-Hartwig amination would compete with the desired O-arylation.[3][7]

To eliminate this ambiguity and direct the reaction exclusively to the oxygen nucleophile, the nitrogen is protected with the Boc group. This is achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[8][9] The resulting carbamate is electronically and sterically hindered, rendering the nitrogen non-nucleophilic under the conditions required for the subsequent ether formation. This strategic choice is fundamental to achieving a clean, high-yielding synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate via Williamson Ether Synthesis

This protocol relies on the formation of a phenoxide from 3-bromophenol, which then acts as a nucleophile to displace a suitable leaving group on the N-Boc-4-hydroxypiperidine. For simplicity and efficacy, the hydroxyl group itself is used, with the reaction more accurately described as a base-mediated coupling.

Principle: The weakly acidic phenolic proton is removed by a strong base (e.g., sodium hydride) to generate a potent sodium phenoxide nucleophile. This attacks the electrophilic carbon of the C-O bond in N-Boc-4-hydroxypiperidine, although more accurately, it couples under these conditions in a polar aprotic solvent.

Reagents & Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N-Boc-4-hydroxypiperidine | 201.26 | 5.00 g | 24.83 | 1.0 |

| 3-Bromophenol | 173.01 | 4.73 g | 27.31 | 1.1 |

| Sodium Hydride (60% in oil) | 40.00 | 1.09 g | 27.31 | 1.1 |

| Dimethylformamide (DMF) | - | 50 mL | - | - |

Step-by-Step Methodology:

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-bromophenol (4.73 g).

-

Solvent Addition: Add anhydrous DMF (50 mL) and stir until the phenol has completely dissolved.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.09 g, 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood.

-

Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium phenoxide will form.

-

Substrate Addition: Add a solution of N-Boc-4-hydroxypiperidine (5.00 g) in anhydrous DMF (10 mL) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (N-Boc-4-hydroxypiperidine) is consumed.

-

Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the title compound as a clear oil or white solid.

Protocol B: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry (though irrelevant here).[10] It operates under mild, neutral conditions, making it an excellent alternative to base-mediated protocols, especially for sensitive substrates.

Principle: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) activate the alcohol, converting the hydroxyl group into a good leaving group in situ. The phenoxide, formed from the weakly acidic 3-bromophenol, then acts as the nucleophile in an SN2 displacement.[11][12]

Caption: Simplified mechanism of the Mitsunobu reaction.

Reagents & Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N-Boc-4-hydroxypiperidine | 201.26 | 5.00 g | 24.83 | 1.0 |

| 3-Bromophenol | 173.01 | 4.73 g | 27.31 | 1.1 |

| Triphenylphosphine (PPh₃) | 262.29 | 7.14 g | 27.24 | 1.1 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 5.5 mL | 27.31 | 1.1 |

| Tetrahydrofuran (THF) | - | 100 mL | - | - |

Step-by-Step Methodology:

-

Reactor Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (5.00 g), 3-bromophenol (4.73 g), and triphenylphosphine (7.14 g).

-

Solvent Addition: Add anhydrous THF (100 mL) and stir at room temperature until all solids have dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add DIAD (5.5 mL) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triphenylphosphine oxide) may form during the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Concentration: Once complete, remove the THF under reduced pressure.

-

Purification: The primary challenge in Mitsunobu workups is removing the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.

-

Add diethyl ether (100 mL) to the crude residue and stir. The byproducts are poorly soluble in ether and should precipitate.

-

Store the flask at 4 °C for several hours (or overnight) to maximize precipitation.

-

Filter the mixture through a pad of Celite, washing the filter cake with cold diethyl ether.

-

Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to isolate the desired product.

-

Protocol C: Deprotection to Yield 4-(3-Bromophenoxy)piperidine

This final step removes the Boc protecting group to liberate the free secondary amine.

Principle: The Boc group is labile under acidic conditions.[5] A strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), protonates the carbamate, which then fragments into the free amine, carbon dioxide, and tert-butyl cation (which is scavenged by the solvent or TFA).

Reagents & Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| tert-butyl 4-(3-bromophenoxy)... | 356.26 | 5.00 g | 14.03 | 1.0 |

| Dichloromethane (DCM) | - | 35 mL | - | - |

| Trifluoroacetic Acid (TFA) | 114.02 | 10.8 mL | 140.3 | 10.0 |

Step-by-Step Methodology:

-

Dissolution: Dissolve the protected intermediate (5.00 g) in dichloromethane (35 mL) in a round-bottom flask and cool to 0 °C.

-

Acid Addition: Slowly add trifluoroacetic acid (10.8 mL) to the stirred solution.

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

-

Concentration: Remove all volatile components (DCM, excess TFA) under reduced pressure.

-

Workup (to obtain free base):

-

Dissolve the residue in DCM (50 mL).

-

Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid and deprotonate the amine. Caution: CO₂ evolution.

-

Wash with brine (1 x 30 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(3-Bromophenoxy)piperidine, typically as an oil or low-melting solid.[13]

-

-

Workup (to obtain HCl salt):

-

After step 3, concentrate the reaction mixture.

-

Dissolve the residue in a minimal amount of diethyl ether or methanol.

-

Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-(3-Bromophenoxy)piperidine hydrochloride.[14]

-

Comparative Analysis and Data Summary

| Parameter | Protocol A: Williamson Ether Synthesis | Protocol B: Mitsunobu Reaction |

| Conditions | Elevated temperature (60 °C), 12-16 h | Mild (0 °C to RT), 4-6 h |

| Reagents | Strong base (NaH), polar aprotic solvent | PPh₃, DIAD/DEAD, neutral conditions |

| Typical Yield | 60-80% | 75-90% |

| Pros | Uses cheaper, common reagents. Scalable. | Faster reaction times. Milder conditions. High yielding. |

| Cons | Requires strictly anhydrous conditions. Use of NaH requires caution. Longer reaction time. | More expensive reagents (DIAD, PPh₃). Purification can be challenging due to byproducts. |

References

-

PrepChem.com. (n.d.). Synthesis of 4-(3-chlorophenoxy)piperidine. Retrieved from [Link]

-

Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-bromophenoxy)piperidine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

PubChem. (n.d.). (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.

-

ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

-

Molecules. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

-

Molecules. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

-

Molecules. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

-

ResearchGate. (2024). Mechanochemical Mitsunobu Reactions. Retrieved from [Link]

-

Professor Dave Explains. (2024). Mitsunobu Reaction. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. PubChemLite - 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

A Detailed, Step-by-Step Protocol for the Preparation of 4-(3-Bromophenoxy)piperidine Hydrochloride

An Application Note for the Synthesis of a Key Pharmaceutical Intermediate

Abstract

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 4-(3-Bromophenoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages a strategic N-Boc protection of the piperidine moiety, followed by a Williamson ether synthesis to couple it with 3-bromophenol. The final step involves an acid-catalyzed deprotection that concurrently yields the desired hydrochloride salt. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, explanations of the underlying chemical principles, safety protocols, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction

Piperidine and its derivatives are privileged scaffolds found in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and basic nitrogen atom allow for critical interactions with biological targets. Specifically, 4-aryloxypiperidines are key intermediates in the development of therapeutics targeting the central nervous system, among other applications.[1][2] The title compound, 4-(3-Bromophenoxy)piperidine hydrochloride[3][4], provides a versatile platform for further functionalization via cross-coupling reactions at the bromo-position, making it a highly sought-after precursor in pharmaceutical research.

This protocol outlines a robust and scalable synthesis that proceeds in two main stages:

-

Formation of the Ether Linkage: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate via a Williamson ether synthesis. This reaction requires the piperidine nitrogen to be protected to prevent undesired N-arylation. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.[5][6]

-

Deprotection and Salt Formation: Acidic removal of the Boc group from the intermediate, which simultaneously protonates the piperidine nitrogen to form the stable and easily handled hydrochloride salt.[7][8]

This document provides a self-validating methodology, complete with characterization checkpoints and detailed safety considerations.

Overall Synthetic Scheme

The two-step synthesis transforms commercially available starting materials into the target hydrochloride salt.

Figure 1: Overall reaction scheme for the synthesis of 4-(3-Bromophenoxy)piperidine hydrochloride.

Materials, Reagents, and Equipment

Reagents and Solvents

| Reagent/Solvent | Formula | MW ( g/mol ) | Purity/Grade | Supplier |

| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | >98% | Sigma-Aldrich |

| 3-Bromophenol | C₆H₅BrO | 173.01 | >98% | Sigma-Aldrich |

| Sodium hydride (NaH) | NaH | 24.00 | 60% dispersion in mineral oil | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Sigma-Aldrich |

| Hydrochloric acid solution | HCl | 36.46 | 4.0 M in 1,4-dioxane | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | ACS Grade | Fisher Scientific |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | N/A | Lab Prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | N/A | Lab System |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Septa and nitrogen inlet/outlet

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

High-vacuum pump

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer, Mass spectrometer, Melting point apparatus

Detailed Experimental Protocols

PART A: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

Causality: This step employs the Williamson ether synthesis, a classic Sₙ2 reaction.[9] The acidic proton of the 3-bromophenol is first removed by a strong, non-nucleophilic base, sodium hydride (NaH), to generate the corresponding phenoxide. This potent nucleophile then attacks the carbon atom bearing a suitable leaving group. For simplicity and high yield, this protocol is adapted from related syntheses using a Mitsunobu reaction's principles in a Williamson context, where the hydroxyl group of N-Boc-4-hydroxypiperidine is converted in situ to a better leaving group. However, a more direct approach involves activating the alcohol or using a piperidine with a pre-installed leaving group. For this protocol, we will use the direct deprotonation of the phenol. The reaction is performed in an anhydrous polar aprotic solvent, DMF, which effectively solvates the sodium cation, leaving the phenoxide anion highly reactive.[10]

Procedure:

-

Reactor Setup: Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, under a nitrogen atmosphere. Dry all glassware in an oven beforehand.

-

Reagent Addition: To the flask, add N-Boc-4-hydroxypiperidine (5.0 g, 24.8 mmol, 1.0 eq). Dissolve it in 50 mL of anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 g of 60% dispersion in oil, 29.8 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates hydrogen gas. Ensure the system is under inert atmosphere and add the reagent slowly to control gas evolution. Stir the resulting slurry at 0 °C for 30 minutes.

-

Phenol Addition: In a separate flask, dissolve 3-bromophenol (4.7 g, 27.3 mmol, 1.1 eq) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of 20 mL of deionized water.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of 1 M NaOH solution (to remove any unreacted phenol), 50 mL of water, and finally 50 mL of saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a pale yellow oil or solid.

-

Purification: While often clean enough for the next step, the crude product can be purified by flash column chromatography on silica gel if necessary.

PART B: Synthesis of 4-(3-Bromophenoxy)piperidine hydrochloride

Causality: The Boc protecting group is highly labile in the presence of strong acid.[6] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation (which forms isobutylene and a proton) and carbon dioxide. The piperidine nitrogen is liberated as the free amine, which is immediately protonated by the excess HCl in the reaction medium to form the desired hydrochloride salt. Using a 4.0 M solution of HCl in 1,4-dioxane is efficient as the solvent is organic and the product often precipitates directly from the reaction mixture, simplifying isolation.[7]

Procedure:

-

Setup: Dissolve the crude tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (assuming quantitative yield from the previous step, ~8.8 g, 24.8 mmol) in 50 mL of ethyl acetate in a 100 mL round-bottom flask equipped with a stir bar.

-

Acid Addition: To this solution, add 25 mL of 4.0 M HCl in 1,4-dioxane (100 mmol, ~4 eq) dropwise at room temperature. A white precipitate should begin to form almost immediately.

-

Reaction: Stir the resulting thick slurry at room temperature for 2-4 hours.

-

Monitoring: Monitor the deprotection by TLC until the starting material is completely consumed.

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with two 30 mL portions of cold diethyl ether to remove any non-polar impurities and residual solvent.

-

Drying: Dry the product under high vacuum for several hours to remove all traces of solvent. The final product should be a stable, white to off-white crystalline solid.

-

Yield Calculation: Weigh the final product and calculate the overall yield for the two steps.

Workflow and Data Summary

Experimental Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(3-Bromophenoxy)piperidine hydrochloride | 1072944-50-3 [sigmaaldrich.com]

- 4. PubChemLite - 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. scispace.com [scispace.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. jgtps.com [jgtps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. francis-press.com [francis-press.com]

Validation & Comparative

1H NMR interpretation and peak assignment for 4-(3-Bromophenoxy)piperidine

This guide provides a comprehensive technical analysis of the 1H NMR spectral characteristics of 4-(3-Bromophenoxy)piperidine , a critical building block in fragment-based drug discovery (FBDD).[1]

Executive Summary & Structural Context

4-(3-Bromophenoxy)piperidine (CAS: 906673-24-3, Free Base) is a bifunctional pharmacophore combining a secondary amine (piperidine) and a halogenated aryl ether.[1] In drug development, it serves as a "linker" scaffold where the piperidine nitrogen acts as a nucleophile for diversification, and the aryl bromide allows for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Analytical Challenge: The primary challenge in interpreting this spectrum is distinguishing the specific substitution pattern of the meta-bromophenoxy ring and resolving the chair-conformation splitting of the piperidine ring, which varies significantly between the free base (CDCl₃) and the hydrochloride salt (DMSO-d₆).[1]

Structural Visualization & Numbering Strategy

To ensure accurate assignment, we utilize the following numbering scheme. The symmetry of the piperidine ring simplifies the aliphatic region, while the asymmetry of the 3-bromophenyl ring creates a distinct aromatic fingerprint.[1]

Figure 1: Connectivity and logical zoning for NMR assignment. The molecule is divided into the Aliphatic Piperidine Zone (Blue) and the Aromatic Phenyl Zone (Yellow).

Experimental Protocol: Sample Preparation

The chemical shift (

-

Protocol A (Free Base Characterization):

-

Solvent: CDCl₃ (Chloroform-d) + 0.03% TMS.

-

Preparation: Dissolve ~10 mg of the free amine in 0.6 mL CDCl₃.

-

Note: Ensure the sample is free of HCl.[1] If the sample is a salt, perform a mini-workup (partition between CH₂Cl₂ and aq. Na₂CO₃) before drying and dissolving in CDCl₃.

-

-

Protocol B (Salt Characterization):

-

Solvent: DMSO-d₆.

-

Observation: The acidic proton (NH₂⁺) will appear as a broad singlet around 8.5–9.5 ppm, and alpha-protons (H-2/6) will shift downfield by ~0.3–0.5 ppm compared to the free base.[1]

-

Spectral Assignment & Peak Analysis

Conditions: 400 MHz, CDCl₃, 298 K (Free Base).

Zone 1: The Aromatic Region (6.8 – 7.2 ppm)

The 3-bromophenoxy group displays a characteristic ABCD spin system (or pseudo-AMRX), distinct from the symmetric AA'BB' pattern of 4-bromophenoxy analogs.[1]

| Proton | Shift ( | Multiplicity | Assignment Logic | |

| H-5' | 7.13 – 7.18 | Triplet (t) | 8.0 | Meta-proton. Coupled to H-4' and H-6'.[1] Appears as a pseudo-triplet due to similar coupling constants.[1] |

| H-4' | 7.08 – 7.12 | Multiplet (ddd) | 8.0, 1.8, 0.9 | Para to Oxygen. Deshielded by the ortho-Bromine.[1] Shows strong ortho-coupling to H-5'.[1] |

| H-2' | 7.03 – 7.06 | Singlet (t) | ~2.0 | Isolated Proton. Located between the Ether oxygen and Bromine.[1] Appears as a narrow triplet or singlet due to small meta-couplings.[1] |

| H-6' | 6.80 – 6.85 | Multiplet (ddd) | 8.0, 2.0, 0.9 | Ortho to Oxygen. Shielded by the electron-donating oxygen resonance effect.[1] Distinctly upfield from the other aromatic signals.[1] |

Zone 2: The Aliphatic Piperidine Ring (1.5 – 4.5 ppm)

The piperidine ring exists in a chair conformation. At room temperature, rapid ring flipping may average the axial/equatorial signals unless the bulky 4-substituent locks the conformation (predominantly equatorial).[1]

| Proton | Shift ( | Multiplicity | Integral | Assignment Logic |

| H-4 | 4.30 – 4.45 | Septet/Multiplet | 1H | Methine (O-CH-). Strongly deshielded by the oxygen atom.[1] The splitting arises from coupling to four neighboring protons (H-3ax, H-3eq, H-5ax, H-5eq).[1] |

| H-2, H-6 | 3.08 – 3.18 | Dt / Multiplet | 4H | Alpha to Nitrogen. Deshielded by the amine.[1] In the free base, these appear as a complex multiplet due to axial/equatorial averaging. |

| H-3, H-5 | 1.95 – 2.05 | Multiplet | 2H | Beta (Equatorial). Typically downfield of their axial counterparts due to anisotropy.[1] |